
2,4-dioxo-3-pentyl-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dioxo-3-pentyl-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide (DTPQC) is a synthetic chemical compound found in various organic compounds, such as polymers, pharmaceuticals, and food additives. It is a derivative of the quinazoline family of compounds and is known for its wide range of applications. DTPQC has been used in a variety of scientific research applications, including drug development and biomedical research.
Applications De Recherche Scientifique
2,4-dioxo-3-pentyl-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide has been studied extensively for its potential use in drug development and biomedical research. It has been found to inhibit the enzyme monoamine oxidase (MAO) in vitro and in vivo, making it a potential target for the development of new antidepressants and other drugs. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent, as well as its ability to modulate the activity of certain enzymes and receptors.
Mécanisme D'action
The mechanism of action of 2,4-dioxo-3-pentyl-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is not fully understood, but it is believed to be mediated by its ability to inhibit the enzyme monoamine oxidase (MAO). MAO is an enzyme responsible for the breakdown of certain neurotransmitters, such as serotonin and dopamine. By inhibiting MAO, this compound is thought to increase the levels of these neurotransmitters in the brain, which could lead to an antidepressant effect.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on the brain and nervous system. In animal studies, this compound has been found to increase levels of the neurotransmitters serotonin and dopamine, which could lead to an antidepressant effect. Additionally, this compound has been found to modulate the activity of certain enzymes and receptors, which may have implications for its use as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2,4-dioxo-3-pentyl-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide in lab experiments is its ability to inhibit the enzyme monoamine oxidase (MAO). This makes it a potential target for the development of new antidepressants and other drugs. However, there are some limitations to using this compound in lab experiments. For example, it is a synthetic compound, which means that it may be more expensive and difficult to obtain than naturally occurring compounds. Additionally, the mechanism of action of this compound is not fully understood, which could lead to results that are difficult to interpret.
Orientations Futures
The potential of 2,4-dioxo-3-pentyl-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is still being explored, and there are a number of future directions that could be taken. For example, further research could be done on its potential use as an anti-inflammatory agent. Additionally, its ability to modulate the activity of certain enzymes and receptors could be studied further. Finally, its potential use as a drug development target could be explored, as well as its potential uses in other areas of biomedical research.
Méthodes De Synthèse
2,4-dioxo-3-pentyl-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is synthesized through a multi-step process that involves the reaction of 2-amino-3-methyl-1-phenyl-1-propanol with 2-chloro-3-methyl-1-phenyl-1-propanol, followed by a condensation reaction with 2-chloro-3-methyl-1-phenyl-1-propanol and this compound. The resulting product is then purified and isolated by chromatography.
Propriétés
IUPAC Name |
2,4-dioxo-3-pentyl-N-(2-phenylethyl)-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-2-3-7-14-25-21(27)18-11-10-17(15-19(18)24-22(25)28)20(26)23-13-12-16-8-5-4-6-9-16/h4-6,8-11,15H,2-3,7,12-14H2,1H3,(H,23,26)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLHYBZZHOFSNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCC3=CC=CC=C3)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

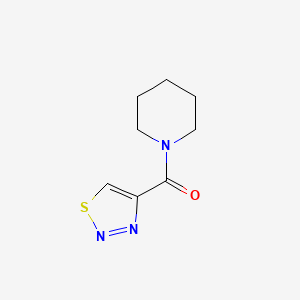
![3-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-1-(naphthalen-2-yl)urea](/img/structure/B6513858.png)
![3-[(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}phenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6513872.png)
![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide](/img/structure/B6513886.png)
![2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B6513888.png)
![2-(2,4-dichlorophenoxy)-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B6513890.png)
![2,3-dimethoxy-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide](/img/structure/B6513898.png)
![3-fluoro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide](/img/structure/B6513903.png)
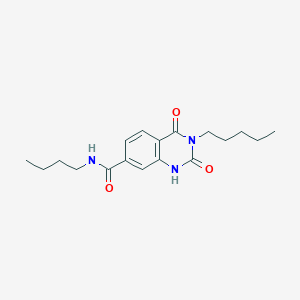
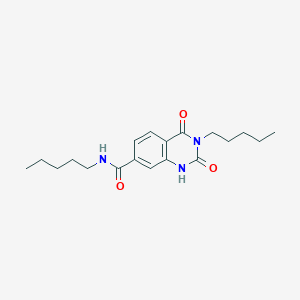
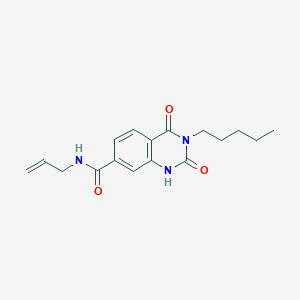
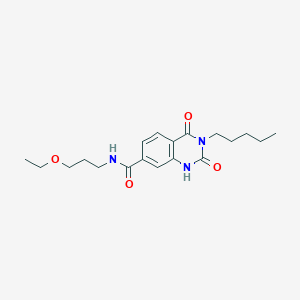
![N-{3-[ethyl(phenyl)amino]propyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6513945.png)
![2,4-dioxo-3-pentyl-N-[3-(propan-2-yloxy)propyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6513948.png)